2-Thiazolidinamine

Description

Historical Context and Chemical Significance of Thiazolidine (B150603) Derivatives

The thiazolidine ring, a five-membered saturated heterocycle containing a sulfur atom and a nitrogen atom at positions 1 and 3 respectively, is a "privileged scaffold" in medicinal chemistry. e3s-conferences.orgnih.gov Its derivatives have been a subject of scientific inquiry for decades, with their first reported use dating back to 1954. nih.gov The significance of the thiazolidine core is underscored by its presence in a wide array of pharmacologically active compounds.

Perhaps the most famous example is the penicillin class of antibiotics, which features an elaborate thiazolidine ring structure. More recently, the thiazolidinediones (TZDs), which contain two carbonyl groups on the thiazolidine ring, emerged in the late 1990s as a class of drugs for treating type 2 diabetes. juniperpublishers.comwikipedia.org Compounds like pioglitazone (B448) and rosiglitazone (B1679542) are well-known members of this family. wikipedia.org The broad spectrum of biological activities associated with thiazolidine derivatives—including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihyperglycemic effects—has cemented their importance and continues to fuel research into new variations. humanjournals.comnih.gov

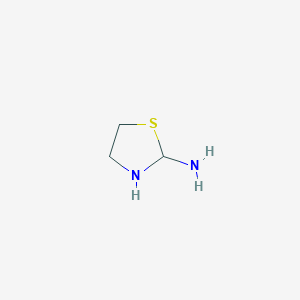

Structural Features and Nomenclature of 2-Thiazolidinamine

This compound is a specific derivative of the thiazolidine ring system. Its formal chemical name according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is 4,5-dihydro-1,3-thiazol-2-amine . nih.gov

The structure consists of:

A five-membered heterocyclic ring.

A sulfur atom at position 1 and a nitrogen atom at position 3.

An amino group (-NH₂) attached to the carbon atom at position 2.

The designation "4,5-dihydro" indicates that the double bond present in the related aromatic thiazole (B1198619) ring is absent between carbons 4 and 5, resulting in a saturated backbone.

An important characteristic of this compound is its existence in tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in this case, this compound (the "amino" form) can exist in equilibrium with 2-iminothiazolidine (the "imino" form). nih.govresearchgate.net This equilibrium can be influenced by factors such as the solvent. beilstein-journals.org The ability to exist in different tautomeric forms is a key feature that can influence the molecule's chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C₃H₆N₂S |

| Molar Mass | 102.16 g/mol nih.gov |

| IUPAC Name | 4,5-dihydro-1,3-thiazol-2-amine nih.gov |

| Common Synonyms | 2-Amino-2-thiazoline (B132724), 2-Iminothiazolidine nih.gov |

| Melting Point | 85.3 °C nih.gov |

Overview of Research Trajectories in Thiazolidinamine Chemistry

Research into thiazolidinamine and its close relatives, often referred to as 2-aminothiazolines, is primarily driven by the quest for new therapeutic agents. The research trajectories can be broadly categorized into two main streams: synthetic methodology and pharmacological evaluation.

Synthetic Exploration: A significant portion of research is dedicated to the synthesis of novel derivatives. mdpi.comresearchgate.net Chemists explore different synthetic routes to modify the core this compound structure, adding various substituents at different positions. mdpi.com The goal is to create libraries of new compounds that can be screened for biological activity. This often involves multi-step reactions and the development of efficient synthetic protocols. mdpi.com

Pharmacological Investigation: The synthesized derivatives are evaluated for a wide range of biological activities. Drawing from the known potential of the broader thiazole and thiazolidine families, research on this compound derivatives often targets areas such as:

Anticancer and Antiproliferative Activity: Investigating the ability of these compounds to inhibit the growth of cancer cells. simm.ac.cn

Antimicrobial and Antifungal Effects: Screening for activity against various strains of bacteria and fungi. mdpi.commdpi.com

Enzyme Inhibition: Testing the potential of these compounds to inhibit specific enzymes that are implicated in disease, such as α-amylase in diabetes or kinases in cancer. simm.ac.cnmdpi.comresearchgate.net

Receptor Agonism/Antagonism: Studying how these molecules interact with cellular receptors, such as the investigation of 2-amino-2-thiazoline derivatives for muscarinomimetic activity.

A key aspect of this research is the establishment of Structure-Activity Relationships (SAR). By comparing the biological activity of different derivatives, researchers can determine which structural features are essential for a desired effect, guiding the design of more potent and selective compounds. juniperpublishers.com

| Compound Class | Reported Biological Activities | Key Research Focus |

|---|---|---|

| Thiazolidinediones (TZDs) | Antidiabetic, Anti-inflammatory, Anticancer, Antioxidant humanjournals.comnih.govmdpi.com | Modulation of nuclear receptors like PPARγ juniperpublishers.comwikipedia.org |

| 2-Aminothiazoles | Anticancer, Antimicrobial, Antioxidant, Anti-inflammatory mdpi.comresearchgate.net | Development of new synthetic methods and SAR studies mdpi.com |

| 2-Aminothiazolines | Muscarinomimetic, Kinase Inhibition | Investigation of receptor interaction and enzyme inhibition |

Structure

3D Structure

Properties

CAS No. |

50283-09-5 |

|---|---|

Molecular Formula |

C3H8N2S |

Molecular Weight |

104.18 g/mol |

IUPAC Name |

1,3-thiazolidin-2-amine |

InChI |

InChI=1S/C3H8N2S/c4-3-5-1-2-6-3/h3,5H,1-2,4H2 |

InChI Key |

VJVCQKOMUMNIGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(N1)N |

Origin of Product |

United States |

Synthetic Methodologies of 2 Thiazolidinamine

Conventional Synthetic Pathways to the 2-Thiazolidinamine Core

Traditional methods for constructing the this compound skeleton typically involve two key stages: the formation of the thiazolidine (B150603) ring and the subsequent or concurrent introduction of the amino group at the second position.

Cyclization Reactions for Thiazolidine Ring Formation

The formation of the thiazolidine ring is a cornerstone of this compound synthesis. This is most commonly achieved through cyclization reactions that bring together a sulfur-containing nucleophile and a carbon-based electrophile. A prevalent method involves the reaction of a β-amino-thiol, such as cysteamine, with an aldehyde or ketone. This reaction proceeds via the initial formation of a thiazolidine, which can then be further functionalized.

Another classical approach is the reaction between β-haloethylamines and a source of thiocyanate (B1210189), such as potassium or ammonium (B1175870) thiocyanate. In this process, the halide acts as a leaving group, and the thiocyanate serves as the sulfur source, leading to the formation of the thiazolidine ring.

Furthermore, [3+2] annulation reactions represent a powerful strategy for thiazolidine ring synthesis. For instance, the reaction of aziridines with isothiocyanates provides a direct route to 2-iminothiazolidine derivatives. nih.gov This method is efficient for creating substituted thiazolidine rings by varying the substituents on both the aziridine (B145994) and isothiocyanate starting materials.

Introduction of the Amino Functionality at Position 2

The amino group at the C-2 position is often introduced concurrently with ring formation, particularly when using reagents like thiourea (B124793) or its derivatives. For example, the reaction of an α-haloketone with thiourea, known as the Hantzsch thiazole (B1198619) synthesis, can be adapted to produce 2-aminothiazoline, a related unsaturated analog, which can subsequently be reduced to 2-aminothiazolidine. organic-chemistry.org

In a one-pot, three-component reaction, α-nitro epoxides can react with potassium thiocyanate and primary amines to yield polysubstituted 2-aminothiazoles, which are precursors to the saturated thiazolidinamine system. organic-chemistry.org Similarly, the reaction of enaminones with cyanamide (B42294) and elemental sulfur can afford 2-amino-5-acylthiazoles. organic-chemistry.org

Modern and Green Synthetic Approaches

In response to the growing demand for sustainable chemical processes, recent research has focused on developing more efficient and environmentally friendly methods for this compound synthesis.

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, yields, and selectivity. Various catalytic systems have been employed for the synthesis of thiazolidine derivatives. For example, organocatalysts like triethylenediamine (DABCO) have been used in the [3+2] annulation of p-quinamines with isothiocyanates to produce thiazolidin-2-imines in excellent yields. nih.gov

Metal catalysts are also prominent. Palladium complexes have been developed as catalysts for the synthesis of related heterocyclic structures, demonstrating the potential for metal-catalyzed cross-coupling and cyclization reactions in this field. nih.gov The use of catalysts often allows for milder reaction conditions and broader substrate scope.

Environmentally Benign Reaction Conditions and Solvent-Free Syntheses

Green chemistry principles have guided the development of new synthetic protocols that minimize waste and environmental impact. mdpi.com Solvent-free, or neat, reaction conditions are highly desirable. An efficient and environmentally friendly approach for preparing thiazolidine-2-imines involves the [3+2] annulation of p-quinamines with isothiocyanates under catalyst- and solvent-free conditions. nih.gov

The use of alternative and greener solvents is another key strategy. Ionic liquids and deep eutectic solvents have emerged as effective media that can also act as catalysts. researchgate.netfrontiersin.orgnih.gov For instance, the synthesis of thiazolidine-2,4-dione derivatives, which are structurally related to this compound, has been successfully carried out in choline (B1196258) chloride-based deep eutectic solvents. frontiersin.orgnih.gov Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate the synthesis of 2-aminothiazole (B372263) derivatives, often leading to higher yields in significantly shorter reaction times compared to conventional heating. organic-chemistry.org

Synthesis of Advanced this compound Derivatives

The this compound core serves as a versatile scaffold for the synthesis of more complex and functionally diverse molecules. The exocyclic amino group and the nitrogen atom within the ring are common sites for derivatization.

Advanced derivatives are often prepared through multi-step synthetic sequences. For example, hybrid molecules incorporating the thiazolidine moiety with other heterocyclic systems like triazoles or acridines have been synthesized. mdpi.commdpi.com These syntheses often involve creating a functionalized thiazolidine precursor, which is then coupled with another molecular fragment. A common strategy is the Knoevenagel condensation of a thiazolidine-2,4-dione with an aldehyde to introduce an arylidene substituent at the 5-position. mdpi.comnih.govnih.gov This intermediate can then undergo further reactions, such as N-alkylation, to build more elaborate structures. mdpi.com

The synthesis of these advanced derivatives allows for the fine-tuning of the molecule's properties for various applications. The following table provides examples of different synthetic methods used to produce this compound derivatives and related compounds.

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Yield | Reference |

| Knoevenagel Condensation | Thiazolidine-2,4-dione, Aromatic Aldehydes | Piperidine, Ethanol (B145695), Reflux | 5-Arylidene-thiazolidine-2,4-diones | 60-85% | nih.gov |

| [3+2] Annulation | p-Quinamines, Isothiocyanates | Catalyst- and Solvent-Free | Functionalized Thiazolidin-2-imines | Good to Excellent | nih.gov |

| Green Synthesis | Thiazolidinedione, Benzaldehydes | Deep Eutectic Solvent (Choline chloride:N-methylurea) | 5-Benzylidenethiazolidine-2,4-diones | 21-91% | frontiersin.orgnih.gov |

| Microwave-Assisted Synthesis | Propargyl bromides, Thioureas | Microwave Irradiation | 2-Aminothiazoles | High | organic-chemistry.org |

| Convergent Synthesis | Thiazolidine-2,4-dione, 9-(bromomethyl)acridine, Substituted formylphenoxy-N-phenylacetamides | KOH, DMF, Piperidine/Acetic Acid | Thiazolidine-2,4-dione-Acridine Hybrids | >60% | mdpi.com |

Functionalization Strategies at Ring Positions (e.g., N3, C4, C5)

The reactivity of the this compound core allows for selective modifications at its nitrogen and carbon atoms. These functionalization strategies are key to modulating the physicochemical and pharmacological properties of the resulting molecules.

N3-Position Functionalization

One approach involves the N-substitution of related thiazolidine cores, such as 4-iminothiazolidine-2-one, which can be achieved through reactions like [2+3] cyclocondensation. researchgate.net For instance, novel N3-substituted derivatives of 4-iminothiazolidine-2-one have been synthesized, demonstrating the feasibility of modifying this position. researchgate.net In the context of 2,4-thiazolidinediones, a closely related scaffold, N3-substitution can be accomplished via alkylation or arylation using reagents like 4-fluorobenzyl halides or aryl boronic acids under Suzuki coupling conditions. vulcanchem.com A one-pot solid-phase method has also been developed for the synthesis of N3-substituted 5-arylidene-2-thiohydantoin amides and acids, highlighting high-throughput approaches to N3 functionalization. nih.gov

It has been noted that in certain spirocyclic guanidine (B92328) structures derived from thiazolidines, cleavage of a protecting group can preferentially occur at the N3 ring nitrogen. preprints.org The synthesis of N3-substituted and N1,N3-disubstituted quinazoline-2,4-(1H,3H)-diones from simple starting materials further underscores the chemical accessibility of the N3 position for substitution. rsc.org

C4-Position Functionalization

The C4 position of the this compound ring, being adjacent to the sulfur atom, presents unique opportunities for functionalization. The introduction of substituents at this position can significantly impact the molecule's steric and electronic profile.

Research into related heterocyclic systems provides insights into potential C4-functionalization strategies. For example, methods for the direct C4 C-H amination of fused azaarenes have been developed, suggesting that direct C-H functionalization could be a viable, though challenging, approach for the thiazolidinamine core. researchgate.net In the synthesis of C4-perfluoroalkenyl 2-imidazolones, a defluorinative functionalization of perfluoroalkyl alkenes has been demonstrated, showcasing the possibility of introducing complex groups at the C4 position of a five-membered heterocyclic ring. rsc.org

Furthermore, the synthesis of thiazolidine derivatives with substituents at the C4 position has been achieved through various cyclization strategies. For instance, the reaction of propargylamines with isothiocyanates can lead to the formation of 2-iminothiazolidines with substitution at the C4 position. researchgate.net The development of methods for the late-stage C4-selective carboxylation of pyridines using CO2 also points towards innovative strategies that could potentially be adapted for the thiazolidinamine ring. chemistryviews.org

C5-Position Functionalization

The C5 position of the this compound ring is an active methylene (B1212753) group, making it a prime site for various chemical transformations, most notably condensation reactions.

A widely employed method for C5 functionalization is the Knoevenagel condensation. This reaction typically involves the treatment of the thiazolidine core with aldehydes or other carbonyl compounds in the presence of a base. vulcanchem.combiointerfaceresearch.com For example, 5-arylidene derivatives of 4-phenylimino-thiazolidin-2-one have been synthesized through Knoevenagel condensation with various aromatic aldehydes. biointerfaceresearch.com This strategy is also used in the synthesis of 5-aminothiazolidine-2,4-dione derivatives, where condensation with an appropriate aniline (B41778) derivative introduces an exocyclic amine group at the C5 position. vulcanchem.com

Nitrosation is another reaction used to functionalize the C5 position. Treatment with nitric acid, often generated in situ from sodium nitrite (B80452) and an acid, can introduce a nitroso group, leading to the formation of 5-oxime derivatives. biointerfaceresearch.comsemanticscholar.org Additionally, the C5 position can undergo azo coupling reactions. biointerfaceresearch.com Halogenation of the 2-aminothiazole ring, a related structure, has been shown to occur at the C5 position, which can then be displaced by strong nucleophiles, offering a two-step functionalization pathway. jocpr.com

Preparation of Substituted 2-Thiazolidinamines

The synthesis of substituted 2-thiazolidinamines and their structural analogs, such as 2-iminothiazolidines, is a cornerstone of drug discovery efforts targeting this scaffold. A variety of synthetic routes have been developed to access a diverse range of derivatives.

A common and versatile method for the synthesis of 2-aminothiazole derivatives, which can be considered precursors or analogs of 2-thiazolidinamines, is the Hantzsch reaction. This typically involves the condensation of an α-haloketone with a thiourea derivative. nanobioletters.com This method allows for the introduction of substituents at what will become the C4 position of the resulting thiazole ring.

Ultrasound-assisted synthesis has emerged as a green and efficient method for preparing functionalized 2-iminothiazolines under solvent-free conditions. researchgate.net Another approach involves the Lewis-acid catalyzed domino ring-opening and cyclization of activated aziridines with isothiocyanates to produce 2-iminothiazolidines. scispace.com Similarly, zinc tetrafluoroborate (B81430) has been used to mediate the ring expansion of trans-aziridine-2-carboxylates with isothiocyanates to yield cis-2-iminothiazolidines. acs.org

The reaction of propargylamines with isothiocyanates provides a direct route to 2-iminothiazolidines, with the substitution pattern on the starting materials dictating the final substitution on the heterocyclic ring. researchgate.net Tandem thioacylation-intramolecular hydrosulfenylation of propargyl amines also offers a rapid method for accessing 2-aminothiazolidines. researchgate.net

Furthermore, multicomponent reactions have been developed for the efficient synthesis of these scaffolds. For example, a one-pot domino protocol starting from arylacetylenes, amines, and phenyl isothiocyanates can produce diversely functionalized 2-iminothiazolines. researchgate.net The synthesis of 2-imino-3-[4-(substitutedphenyl)-1,3-thiazol-2-yl]thiazolidin-4-ones has been achieved through a multi-step sequence involving the initial formation of a substituted aminothiazole, followed by reaction with chloroacetyl chloride and subsequent cyclization. researchgate.net

The following table provides a summary of selected research findings on the preparation of substituted 2-thiazolidinamines and related structures.

| Starting Materials | Reagents and Conditions | Product | Research Focus |

| Thiourea, Chloroacetic acid | Water, Reflux | 2,4-Thiazolidinedione | Synthesis of the core scaffold. pharmacyjournal.info |

| 4-Phenylimino-thiazolidin-2-one, Aromatic aldehydes | Knoevenagel condensation | 5-Arylidene-4-phenylimino-thiazolidin-2-ones | C5-functionalization for anti-inflammatory agents. biointerfaceresearch.com |

| trans-N-Alkyl aziridine-2-carboxylate, Isothiocyanate | Zn(BF4)2·xH2O, DCE, Reflux | cis-2-Iminothiazolidines | Stereoselective synthesis and antimicrobial activity. acs.org |

| Propargylamines, Isothiocyanates | Silica gel, Room temperature | Fully substituted 2-iminothiazolidines | Solid-support mediated synthesis for antiproliferative agents. researchgate.net |

| Substituted acetophenone, Thiourea, Iodine | - | 2-Amino-4-(substitutedphenyl)-1,3-thiazole | Synthesis of precursors for 2-iminothiazolidin-4-ones. researchgate.net |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Methods

Spectroscopy is a cornerstone in the characterization of 2-Thiazolidinamine, with each method offering a unique piece of the structural puzzle.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. uni-muenchen.dehawaii.edunist.gov For derivatives of this compound, these techniques confirm the presence of key structural motifs.

In studies of related thiazole (B1198619) and thiazolidinone compounds, characteristic IR spectral bands are observed. researchgate.net For instance, the N-H stretching vibrations typically appear in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the thiazolidine (B150603) ring are usually found around 2850-2960 cm⁻¹. A significant band corresponding to the C=N stretching of the imino group in the thiazoline (B8809763) ring is also identifiable. researchgate.net Furthermore, the presence of a C-S bond, a defining feature of the thiazolidine ring, can be confirmed by its characteristic stretching frequency.

In metal complexes involving thiazole derivatives, IR spectroscopy helps to identify the coordination sites. For example, a shift in the ν(C=N) band to lower frequencies in the complex compared to the free ligand suggests the involvement of the imine nitrogen in coordination with the metal ion. researchgate.net Similarly, changes in the bands associated with the amine group (NH₂) can indicate its participation in bonding. nih.gov

Table 1: Characteristic IR Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3100 - 3300 |

| C-H (Methylene) | Stretching | 2850 - 2960 |

| C=N (Imine) | Stretching | ~1600 |

Note: The exact positions of these bands can vary depending on the specific molecular environment and any substitutions on the thiazolidine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules, including this compound and its derivatives. rsc.org By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete picture of the proton and carbon framework can be assembled. researchgate.netdrugbank.comwashington.eduresearchgate.netpitt.edu

In the ¹H NMR spectrum of a typical this compound derivative, the protons of the two methylene (CH₂) groups in the five-membered ring appear as distinct multiplets. libretexts.orgmlochemie.nl The protons on the carbon adjacent to the sulfur atom (S-CH₂) are typically found at a chemical shift of around 3.0-3.5 ppm, while the protons on the carbon adjacent to the nitrogen atom (N-CH₂) appear slightly downfield, around 3.5-4.0 ppm. The protons of the amine (NH₂) group give rise to a broad signal whose chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. oregonstate.edulibretexts.orghmdb.ca The carbon atom of the C=N group is characteristically found in the downfield region of the spectrum, often above 160 ppm. The methylene carbons of the thiazolidine ring typically resonate between 30 and 60 ppm.

NMR spectroscopy is also instrumental in identifying and distinguishing between isomers. researchgate.netresearchgate.netmagritek.com For example, in substituted derivatives, the presence of stereoisomers (diastereomers or enantiomers) can be confirmed by the appearance of separate sets of signals for each isomer in the NMR spectrum.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| S-CH₂ | 3.0 - 3.5 | 30 - 40 |

| N-CH₂ | 3.5 - 4.0 | 45 - 60 |

| C=N | - | > 160 |

Note: Chemical shifts are approximate and can be influenced by the solvent and substituents. washington.edu

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. thermofisher.comyoutube.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

Electron impact (EI) ionization or electrospray ionization (ESI) are common techniques used to generate ions from the sample. nih.gov The subsequent fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. nih.govreddit.com For this compound, common fragmentation pathways would likely involve the cleavage of the thiazolidine ring. The loss of small, stable molecules or radicals from the parent ion leads to the formation of fragment ions, which are detected by the mass analyzer. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to piece together the original structure. For instance, cleavage of the C-S or C-N bonds within the ring would result in predictable fragment ions.

In studies of more complex derivatives and metal complexes, mass spectrometry confirms the successful synthesis by showing the expected molecular ion peak for the entire structure. nih.gov

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.eduufg.bryoutube.com The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the chromophore, the part of the molecule that absorbs light. matanginicollege.ac.inup.ac.za

For this compound and its derivatives, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* transitions. libretexts.org The imine group (C=N) acts as a chromophore. In derivatives where the this compound core is conjugated with other aromatic systems, a bathochromic (red) shift to longer wavelengths is often observed. matanginicollege.ac.in

When this compound derivatives are used as ligands to form metal complexes, UV-Vis spectroscopy can be used to monitor the formation of the complex and to study its electronic properties. researchgate.netchemmethod.comspectroscopyonline.com The coordination of the ligand to a metal ion can alter the energy levels of the molecular orbitals, leading to shifts in the absorption bands. pasg.nhs.uk Additionally, new absorption bands, such as ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals), may appear in the visible region of the spectrum. doubtnut.com

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound, single-crystal X-ray diffraction analysis can unambiguously confirm the cyclic structure and the connectivity of all atoms. mdpi.com It can also reveal the planarity or puckering of the thiazolidine ring and the stereochemical relationships between substituents. Studies on related thiazole and thiazolidine derivatives have utilized X-ray crystallography to elucidate their solid-state structures, showing, for example, how intermolecular interactions like hydrogen bonding influence the crystal packing. rsc.org In metal complexes, this technique reveals the coordination geometry around the metal center and the precise mode of binding of the this compound-based ligand. researchgate.net

Table 3: Example Crystallographic Data for a Thiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.6702 (1) |

| b (Å) | 12.6492 (3) |

| c (Å) | 22.9821 (5) |

| V (ų) | 2229.77 (8) |

| Z | 8 |

Data for 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine, a related structure. cardiff.ac.uk

Advanced Spectroscopic and Analytical Techniques for Complex Characterization

Beyond the foundational spectroscopic methods, a range of advanced and hyphenated techniques are employed for the comprehensive characterization of this compound, particularly in the context of its metal complexes or in complex biological or environmental samples. amr-insights.eu

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are particularly powerful. numberanalytics.com For example, Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the separation of a mixture of compounds followed by their individual identification based on their mass-to-charge ratio. Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar purpose for volatile derivatives. These methods are invaluable for analyzing reaction mixtures or for metabolic studies of this compound-containing compounds.

Other advanced techniques like two-dimensional NMR (2D-NMR) spectroscopy provide deeper insights into molecular structure by revealing correlations between different nuclei within the molecule. numberanalytics.com Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish the connectivity of protons and carbons.

For metal complexes of this compound derivatives, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study complexes with unpaired electrons (i.e., paramagnetic metal centers). Thermal analysis methods like Thermogravimetric Analysis (TGA) can provide information on the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.netcmu.edu

These advanced methods, often used in combination, provide a detailed and unambiguous characterization of this compound and its derivatives, which is essential for understanding their chemical properties and potential applications. nih.govua.es

Chemical Reactivity and Transformation Pathways of 2 Thiazolidinamine

Elucidation of Reaction Mechanisms and Kinetics

The reactivity of 2-thiazolidinamine is characterized by the interplay of its constituent functional groups: the secondary amine, the thioether linkage, and the exocyclic amino group which exists in equilibrium with its imino tautomer. This structure allows it to participate in a variety of chemical transformations.

Nucleophilic and Electrophilic Reaction Mechanisms Involving the Thiazolidine (B150603) Ring

The thiazolidine ring can engage in both nucleophilic and electrophilic reactions, depending on the reactants and conditions.

Nucleophilic Reactions: The nitrogen and sulfur atoms of the thiazolidine ring possess lone pairs of electrons, rendering them nucleophilic. The exocyclic amino group is also a potent nucleophilic center. These sites can react with various electrophiles. For instance, this compound and its derivatives can undergo nucleophilic substitution reactions where the nucleophile attacks an electrophilic carbon, leading to the displacement of a leaving group. rammohancollege.ac.in The reaction of 2-aminothiazole (B372263) derivatives with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) follows a second-order kinetic law, indicating a bimolecular nucleophilic aromatic substitution. psu.edu The nucleophilicity of the exocyclic nitrogen in 2-aminothiazole is influenced by its hybridization and the electronic nature of the thiazole (B1198619) ring. psu.edu In reactions with aldehydes, 1,2-aminothiols, the precursors to thiazolidines, act as nucleophiles to form the thiazolidine ring in a condensation reaction that can be catalyst-free under physiological conditions. diva-portal.org

Electrophilic Reactions: The carbon atoms within the thiazolidine ring can act as electrophilic centers, particularly when adjacent to electron-withdrawing groups. Nucleophiles can attack these carbons, initiating ring-opening or substitution reactions. ksu.edu.sa For example, in electrophilic addition reactions, an electrophile attacks the electron-rich double bond of an alkene, which is a key step in many organic syntheses. libretexts.org While not directly involving the thiazolidine ring of this compound itself without prior modification, the principles of electrophilic attack are central to understanding the reactivity of related unsaturated systems. lumenlearning.comsavemyexams.comlibretexts.orgrahacollege.co.in For instance, the generation of a strong electrophile is often a prerequisite for reactions with stable aromatic systems like benzene (B151609). lumenlearning.comrahacollege.co.in

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into the reaction rates and mechanisms of this compound and related compounds.

The reaction between 2-aminothiazole derivatives and FDNB in benzene has been shown to follow a second-order rate law. psu.edu The rate constants for these reactions are influenced by the nature of the substituents on the thiazole ring. psu.edu For example, the reaction of 2-aminothiazole with FDNB has a calculated second-order rate constant (k;) of 4.2 x 10⁻³ L mol⁻¹ s⁻¹. psu.edu In contrast, the more nucleophilic 2-imino-3-methylthiazoline reacts with a higher rate constant of 2.2 x 10⁻² L mol⁻¹ s⁻¹. psu.edu

Catalysis also plays a significant role in the kinetics of these reactions. The presence of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), 2-pyridone, and δ-valerolactam can accelerate the reaction between 2-aminothiazole derivatives and FDNB. psu.edu The catalytic effect is attributed to the formation of a molecular complex between the substrate and the catalyst, which enhances the rate of the substitution reaction. psu.edu

The formation of thiazolidine from 1,2-aminothiols and aldehydes has been found to be a fast, click-type reaction under physiological pH without the need for a catalyst. diva-portal.org This challenges the earlier belief that such reactions require acidic conditions and long reaction times. diva-portal.org

Interactive Table: Kinetic Data for the Reaction of 2-Aminothiazole Derivatives with FDNB

| Derivative | Catalyst | Rate Constant (k;) (L mol⁻¹ s⁻¹) | Equilibrium Constant (K) (L mol⁻¹) |

|---|---|---|---|

| 2-Aminothiazole | None | 4.2 x 10⁻³ | 0.25 |

Ring Transformations and Rearrangement Reactions

The thiazolidine ring is not static and can undergo various transformations, leading to changes in ring size or the stereochemical arrangement of its substituents.

Pathways of Ring Expansion and Contraction

Ring Expansion: Thiazolidine derivatives can undergo ring expansion reactions to form larger heterocyclic systems. For example, aziridines can react with carbon disulfide to yield 4,5-disubstituted thiazolidine-2-thiones, which can be considered a formal ring expansion from a three-membered to a five-membered ring. researchgate.net Ring expansion can also be a consequence of carbocation rearrangements, where a strained ring, like a cyclobutane, expands to a more stable five-membered ring. youtube.com In some cases, ring expansion is driven by the formation of a more stable carbocation intermediate. youtube.com

Ring Contraction: Conversely, ring contraction of larger heterocyclic systems can lead to the formation of thiazolidine derivatives or other smaller rings. For instance, the ring contraction of 2,5-dihydrobenzo[f] diva-portal.orgthegoodscentscompany.comnih.govthiadiazepine 1,1-dioxides provides access to 4H-benzo[b] diva-portal.orgrsc.orgthiazine 1,1-dioxides. nih.gov Ring contractions can be induced by various methods, including photochemical reactions and the use of free radical reagents. illinois.edu For example, the reaction of 6-deoxy-6-iodohexopyranosides with samarium(II) iodide leads to a ring contraction to form cyclopentanetetraols. illinois.edu Mechanistically, ring contraction can occur through a series of steps involving the formation of a carbocation intermediate followed by the migration of a carbon-carbon bond. stackexchange.com

Isomerization and Epimerization Processes

Isomerization and epimerization are processes that involve the conversion of a molecule into an isomer with a different arrangement of atoms. For this compound and its derivatives, these processes can affect the stereochemistry of the molecule.

Isomerization: This can involve the migration of double bonds or the interconversion of constitutional isomers. In the context of related structures, the isomerization of olefins can be a key step in synthetic sequences. uchicago.edu

Epimerization: This refers to a change in the configuration at one of several stereogenic centers in a molecule. In thiazolidine derivatives synthesized from chiral precursors like L-cysteine, stereoselective conversions can occur, leading to products with multiple stereogenic centers. rsc.orgnih.gov The stereochemical outcome of these reactions is often influenced by the reaction conditions and the nature of the substituents.

Studies on Tautomerism and Conformational Dynamics

The structural flexibility of this compound gives rise to tautomerism and a range of conformations.

Tautomerism is the phenomenon where a single compound exists as a mixture of two or more interconvertible structures that differ in the position of a proton and electrons. tgc.ac.inbyjus.com For this compound, the most relevant form of tautomerism is the amino-imino tautomerism.

2-Aminothiazoline ⇌ 2-Iminothiazolidine

This equilibrium is a dynamic process, and the predominant tautomer can be influenced by factors such as the solvent, temperature, and the presence of other functional groups. beilstein-journals.org The imine-enamine tautomerism is another common type observed in related systems. libretexts.org

The conformational dynamics of the thiazolidine ring have been investigated using techniques like NMR spectroscopy. researchgate.netresearchgate.net The five-membered thiazolidine ring is not planar and adopts puckered conformations to relieve ring strain. researchgate.net The specific conformation is influenced by the substituents on the ring. researchgate.net For example, in 4-substituted thiazolidine-2-thiones, a pseudo-axial arrangement of the substituent is favored when it is a methyl group. researchgate.net Molecular dynamics simulations have also been used to study the behavior of related 2-aminothiazole inhibitors, providing insights into their binding mechanisms. nih.gov These simulations show how the molecule orients itself in different environments, such as at an electrified interface. acs.orgacs.orgx-mol.net

Interactive Table: Conformational Preferences in Thiazolidine Derivatives

| Compound | Substituent (R) | Preferred Conformation |

|---|---|---|

| 4-R-thiazolidine-2-thione | Me | Pseudo-axial |

Characterization of Tautomeric Forms of this compound

This compound, like other 2-amino-substituted five-membered heterocycles, is capable of existing in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a proton. wikipedia.org For this compound, the principal tautomerism is of the amino-imino type. This involves an equilibrium between the amino form (this compound) and the imino form (2-iminothiazolidine).

Experimental studies on analogous compounds, such as 2-aminothiazoles, have been instrumental in characterizing these tautomeric equilibria. conicet.gov.ar Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy are powerful tools for identifying the predominant tautomeric form in different states and environments. conicet.gov.arncl.res.innumberanalytics.com

NMR Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between tautomers by analyzing chemical shifts and coupling constants. encyclopedia.pub In many cases, the interconversion between tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form. mdpi.comnih.gov For 2-aminothiazole derivatives, NMR studies have indicated that they preferentially exist in the amino form in solution. conicet.gov.ar

IR Spectroscopy: This technique helps in identifying the functional groups present in each tautomer. The amino form exhibits characteristic N-H stretching vibrations, while the imino form shows a distinct C=N stretching band. ncl.res.in

UV-Vis Spectroscopy: The electronic transitions differ between the amino and imino tautomers, resulting in different absorption spectra, which can be used to study the equilibrium. conicet.gov.ar

Based on extensive research on related 2-aminothiazole systems, the amino form is generally found to be the more stable and predominant tautomer in solution. conicet.gov.arresearchgate.net The stability is influenced by factors such as solvent polarity and the potential for hydrogen bonding. researchgate.netwuxiapptec.com

Table 1: Spectroscopic Methods for Tautomer Characterization

| Spectroscopic Technique | Information Provided | Key Features for this compound Tautomers |

|---|---|---|

| NMR Spectroscopy | Distinguishes between tautomers based on chemical shifts and coupling constants. encyclopedia.pub | Separate signals for amino (-NH2) and imino (=NH) protons; different chemical shifts for ring carbons. |

| IR Spectroscopy | Identifies functional groups. ncl.res.in | Amino form: N-H stretching bands. Imino form: C=N stretching band. |

| UV-Vis Spectroscopy | Analyzes electronic transitions. conicet.gov.ar | Different λmax values for the amino and imino forms due to differences in conjugation. |

Computational Modeling of Tautomeric Equilibria and Barriers

Computational chemistry, particularly using Density Functional Theory (DFT) and ab initio methods, provides deep insights into the tautomeric equilibria of heterocyclic compounds. researchgate.netscirp.org These methods are used to calculate the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.netnih.gov

For systems analogous to this compound, such as 2-aminothiazole and other substituted azolidines, computational studies have been performed to understand the tautomerism. conicet.gov.arresearchgate.net Calculations predict the relative energies of the amino and imino forms in the gas phase and in various solvents, often using models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net

Key findings from computational studies on related systems include:

Relative Stability: Ab initio calculations for 2,4-substituted thiazolidines predict that the amino form is the most stable tautomer in solution. researchgate.net For 2-aminothiazole, the amino form is consistently found to be the predominant tautomer, with the stability of the imine form increasing in polar solvents. conicet.gov.ar

Energy Barriers: The energy barrier for the proton transfer reaction between tautomers can be calculated. For instance, in guanine, a related heterocyclic amine, the gas-phase energy barrier for tautomerization is significant but is drastically reduced by the presence of a single water molecule acting as a catalyst. nih.gov A similar catalytic effect of solvent, particularly protic solvents like water, is expected for this compound tautomerization. researchgate.netrsc.org

Solvent Effects: The relative stability of tautomers can be highly dependent on the solvent. nih.gov Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium. wuxiapptec.com For thiamin models, which contain a similar aminopyrimidine ring, the 4'-aminopyrimidine tautomer is more stable than the 1',4'-iminopyrimidine tautomer across all solvation schemes studied. nih.gov

Table 2: Calculated Relative Energies for Tautomerism in Analogous Heterocyclic Systems

| Compound System | Method/Basis Set | Phase/Solvent | Most Stable Tautomer | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| N,N'-bis(2-thiazolyl) phenylphosphonic diamide | B3LYP/CBSB7 | Gas Phase | Amine/Imine Mix | Amine_A: +1.09, Imine_A: +2.44 | conicet.gov.ar |

| 2,4-diamino-thiazolidine | MP2/6-31G(d,p) | DMSO | Mixture of tautomers | Energy differences < 1.0 kcal/mol | researchgate.net |

| Guanine | BLYP/aug-cc-pVDZ | Gas Phase | Amino-oxo | Imino-oxo: +22.0 (Barrier) | nih.gov |

| Guanine (with 1 H2O) | BLYP/aug-cc-pVDZ | Gas Phase | Amino-oxo | Imino-oxo: +5.7 (Barrier) | nih.gov |

Note: Data represents analogous systems and not this compound directly. The values indicate the calculated energy difference of less stable tautomers or the activation barrier relative to the most stable form.

Conformational Analysis of the Thiazolidine Ring System

The puckering of a five-membered ring can be described by specific puckering coordinates. smu.edu The main conformations observed for the thiazolidine ring are the envelope (or bent) and twist (or half-chair) forms. iucr.org

Envelope Conformation: In this form, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane, acting as the "flap". iucr.org

Twist Conformation: In this arrangement, two adjacent atoms are displaced in opposite directions relative to the plane formed by the other three atoms. iucr.org

The specific conformation adopted by a thiazolidine derivative depends on the nature and position of its substituents. cdnsciencepub.com For example, crystallographic studies of some substituted thiazolidine derivatives show the ring adopting a twist conformation on the N-C bond, while in others, an envelope conformation is observed with a carbon atom as the flap. iucr.org The steric and electronic effects of substituents control the conformational equilibrium. cdnsciencepub.com For instance, in 4-substituted thiazolidine-2-thiones, increasing the size of the alkyl substituent favors a pseudo-equatorial orientation and a half-chair conformation. cdnsciencepub.com

Table 3: Common Conformations of the Thiazolidine Ring

| Conformation | Description | Controlling Factors |

|---|---|---|

| Envelope (Bent) | Four atoms are coplanar, with the fifth atom out of the plane. iucr.org | Nature and position of substituents; anomeric effects. cdnsciencepub.com |

| Twist (Half-Chair) | Two adjacent atoms are displaced on opposite sides of the plane of the other three. iucr.org | Steric requirements of substituents; vicinal constraints. cdnsciencepub.com |

| Planar | All five ring atoms lie in the same plane (energetically unfavorable transition state). smu.edu | Represents the center of the pseudorotation cycle with a puckering amplitude of zero. smu.edu |

Coordination Chemistry of 2 Thiazolidinamine

2-Thiazolidinamine as a Ligand in Metal Complexation

This compound and its derivatives are versatile ligands in coordination chemistry. Their ability to form stable complexes with a variety of transition metals is well-documented. The coordination of these bioactive molecules to metal ions can enhance their therapeutic potential or reduce toxicity. This strategy often results in metal complexes with improved lipophilicity, allowing for easier passage through cell membranes. nih.gov

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, complexes of copper(II) with 1,3-disubstituted thiourea (B124793) derivatives, which share functional similarities with this compound, have been synthesized by reacting the ligand with a copper(II) salt. nih.gov The stoichiometry of the reaction, often a 1:2 metal-to-ligand ratio, plays a crucial role in determining the structure of the resulting complex. mdpi.comias.ac.in

General synthetic methods often involve dissolving the ligand and the metal salt, such as chlorides, nitrates, or acetates of metals like copper(II), cobalt(II), and nickel(II), in a solvent like ethanol (B145695) or a mixture of ethanol and water. mdpi.commdpi.comnih.gov The reaction mixture is then typically heated to facilitate the formation of the complex, which may precipitate out of the solution. mdpi.com The resulting solid complexes are often stable at room temperature and can be recrystallized to achieve higher purity. nih.gov

For example, the synthesis of some metal complexes involves mixing an ethanolic solution of the metal salt with a solution of the ligand in a 1:2 molar ratio and heating the mixture. mdpi.com In other cases, equimolar amounts of the ligand and the metal salt are ground together, with a few drops of a solvent like ethanol added, and the reaction is carried out in a microwave oven. nih.gov

Here is a table summarizing various synthetic approaches for related thiourea and thiazole-containing ligands:

| Metal Ion | Ligand Type | Solvent | Reaction Conditions | Reference |

| Cu(II), Co(II), Ni(II) | 2,5-diamino-1,3,4-thiadiazole | Aqueous ethanol | Heating on a water bath | mdpi.com |

| Co(II), Zn(II), Ni(II) | 5-morpholinomethyl-2-thiouracil | 2-propanol/ethanol | Heating at 70 °C | mdpi.com |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Zr(IV) | Schiff base ligand | Ethanol | Microwave irradiation | nih.gov |

| Cu(II) | 1,3-disubstituted thiourea derivatives | Not specified | Not specified | nih.gov |

| Mn(II), Co(II), Ni(II), Fe(III) | 2-(phenylazo)pyridine derivative | Not specified | 2:1 ligand to metal ratio | ias.ac.in |

This compound and its derivatives can exhibit various binding modes, acting as monodentate, bidentate, or even tridentate ligands. mdpi.comlibretexts.org The specific binding mode depends on the structure of the ligand, the nature of the metal ion, and the reaction conditions.

In many complexes, these ligands coordinate to the metal ion through the sulfur atom of the thiocarbonyl group and one of the nitrogen atoms. nih.govmdpi.comias.ac.in For instance, in copper(II) complexes with certain thiourea derivatives, two ligands coordinate to the Cu(II) ion in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.gov This bidentate chelation forms a stable ring structure with the metal ion.

Some ligands can exhibit different binding modes under different conditions. For example, a Schiff base ligand derived from 2-acetylpyridine-aminoguanidine was found to act as a bidentate ligand in two cadmium(II) complexes, which was unusual as it typically acts as a tridentate ligand. shd-pub.org.rs This highlights the flexibility in the coordination behavior of such molecules.

Structural Characterization of Coordination Compounds

A variety of spectroscopic techniques are employed to probe the coordination environment of the metal ions and the nature of the metal-ligand bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. Changes in the vibrational frequencies of functional groups in the ligand upon complexation provide direct evidence of bonding. For example, a shift in the ν(C=S) (thiocarbonyl) and ν(N-H) (amino) stretching frequencies in the IR spectrum of the complex compared to the free ligand indicates the participation of the sulfur and nitrogen atoms in coordination. mdpi.comias.ac.in

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the geometry of the complex and the electronic transitions occurring within it. The d-d electronic transitions of the metal ion are sensitive to the ligand field environment. mdpi.comfrontiersin.org The position and intensity of these bands can help in assigning the geometry of the complex, such as octahedral or tetrahedral. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed structural information in solution. mdpi.com Shifts in the chemical shifts of protons and carbons near the coordination sites upon complexation confirm the binding of the ligand to the metal ion. ias.ac.in

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of copper(II), EPR spectroscopy is used to study the magnetic properties and the environment of the metal ion. ias.ac.innih.gov The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide insights into the geometry and the nature of the metal-ligand bonding.

The following table summarizes the key spectroscopic data for some related metal complexes:

| Metal Complex Type | Spectroscopic Technique | Key Findings | Reference |

| Cu(II), Co(II), Ni(II) complexes with 2,5-diamino-1,3,4-thiadiazole | IR, UV-Vis | Ligand is tridentate, coordinating through S and N atoms; octahedral geometry suggested. | mdpi.com |

| Cu(II), Pd(II), Au(III) complexes with 2-thiouracil | IR, NMR, Raman | Bonding through S, O, and N atoms in Cu(II) and Pd(II) complexes; through S and N in Au(III) complex. | mdpi.com |

| Ni(II) and Zn(II) complexes with a leucoverdazyl derivative | UV-Vis, IR, ESR | Ligand oxidation changes its structure and increases the ligand field splitting. | frontiersin.org |

| Cu(II) complexes with thiourea derivatives | ATR-IR, UV-Vis, XAFS | Bidentate coordination via thiocarbonyl S and deprotonated N atoms. | nih.gov |

Common coordination geometries include tetrahedral, square planar, and octahedral. libretexts.orglibretexts.org For example, X-ray crystallographic analysis of some dysprosium(III) complexes revealed seven- and eight-coordinate geometries. researchgate.net In a study of cadmium(II) complexes with a Schiff base ligand, single-crystal X-ray diffraction revealed a dimeric structure with bridging chloride anions and an octahedral coordination geometry for the Cd(II) ions. shd-pub.org.rs

The coordination geometry is influenced by factors such as the size and charge of the metal ion and the steric and electronic properties of the ligands. libretexts.org For instance, d¹⁰ metal ions like Ag⁺ often form linear two-coordinate complexes. libretexts.org

Theoretical Investigations of Metal-2-Thiazolidinamine Interactions

Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the nature of metal-ligand interactions. mdpi.com These computational methods can be used to predict the stable geometries of complexes, analyze the electronic structure, and understand the bonding between the metal and the ligand. mdpi.com

For example, DFT calculations have been used to study the coordination complexes of histidine with various transition metal ions, examining different coordination modes and the influence of solvent effects. mdpi.com Such studies can elucidate the relative stabilities of different isomers and provide a detailed picture of the molecular orbitals involved in bonding.

Theoretical investigations can also help in interpreting spectroscopic data. For instance, theoretical calculations of X-ray absorption near edge structure (XANES) spectra have been used to identify the structures of copper(II) complexes with thiourea derivatives. nih.gov Furthermore, computational models can predict how ligand binding affects the electronic properties of the metal center, which is crucial for understanding the reactivity and potential applications of these complexes. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-thiazolidinamine.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. wikipedia.orgscispace.comnih.gov It provides a framework to understand properties like electron density distribution, which is crucial for predicting chemical behavior. scispace.commpg.de DFT calculations can elucidate the electronic structure of this compound, revealing details about molecular orbitals and charge distribution. mdpi.commdpi.com The analysis of DFT-based reactivity indices, such as electrophilicity and nucleophilicity, helps in characterizing the reactive nature of the molecule. luisrdomingo.combeilstein-journals.org

Key insights from DFT studies include:

Electron Density and Reactivity: The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can identify the most reactive sites within the this compound molecule. mdpi.comscirp.org

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. mdpi.com

Reactivity Descriptors: DFT allows for the calculation of various reactivity descriptors that quantify the electrophilic and nucleophilic character of different atomic sites in the molecule, aiding in the prediction of how this compound will interact with other reagents. luisrdomingo.combeilstein-journals.org

| Descriptor | Significance | Application to this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Indicates the electron-donating ability of a molecule. | A higher EHOMO suggests a greater tendency to act as a nucleophile. |

| LUMO Energy (ELUMO) | Indicates the electron-accepting ability of a molecule. | A lower ELUMO suggests a greater tendency to act as an electrophile. |

| HOMO-LUMO Gap (ΔE) | Relates to the chemical stability and reactivity of the molecule. mdpi.com | A smaller gap implies lower kinetic stability and higher reactivity. mdpi.com |

| Electronegativity (χ) | Measures the power of an atom or group of atoms to attract electrons. | Provides insight into the charge transfer direction in a reaction. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. beilstein-journals.org | Helps in predicting the feasibility of reactions with nucleophiles. luisrdomingo.com |

| Nucleophilicity Index (N) | Quantifies the global nucleophilic nature of a molecule. beilstein-journals.org | Useful for predicting reactions with electrophiles. beilstein-journals.org |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. capes.gov.br These methods are crucial for obtaining highly accurate predictions of molecular properties. For this compound, ab initio calculations can provide precise information on its geometry, vibrational frequencies, and thermochemical properties. nih.gov Techniques like Møller–Plesset perturbation theory (MP2) can be employed to incorporate electron correlation for more accurate results. capes.gov.br While computationally more demanding than DFT, ab initio methods serve as a benchmark for the accuracy of other computational approaches. case.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. valencelabs.com These simulations provide a detailed view of conformational changes and intermolecular interactions that are critical for understanding the behavior of this compound in different environments. nih.govmdpi.com

By simulating the trajectory of the molecule, MD can reveal:

Conformational Landscapes: this compound, like many cyclic compounds, can exist in various conformations. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. mdpi.com This is crucial for understanding its flexibility and how it might bind to biological targets.

Intermolecular Forces: MD simulations explicitly model non-covalent interactions such as hydrogen bonds and van der Waals forces. mdpi.comarxiv.orgnih.gov This allows for the study of how this compound interacts with solvent molecules, ions, or other solutes in a system. techscience.com The analysis of radial distribution functions (RDFs) from MD simulations can provide quantitative information about the structure of the surrounding solvent and the strength of these interactions. techscience.com

Dynamic Behavior: MD provides a dynamic picture of the molecule, capturing fluctuations and transient events that are not accessible through static quantum chemistry calculations. plos.org

Computational Studies of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction involving this compound requires identifying the reaction pathway and the associated transition states. Computational methods are invaluable for this purpose. smu.edursc.org

Key computational approaches include:

Transition State Theory (TST): TST provides a framework for calculating the rate constants of elementary reactions. wikipedia.org Computationally, this involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. libretexts.orgumd.eduuleth.ca The energy of the transition state relative to the reactants determines the activation energy of the reaction. wikipedia.org

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to map out the minimum energy path connecting the reactants to the products. smu.edu This confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.

Reaction Path Hamiltonian (RPH): This approach provides a more detailed analysis of the reaction mechanism by examining the curvature of the reaction path, which can reveal important details about the chemical transformation. smu.edu

Computational Structure-Reactivity Relationship Studies

Computational structure-reactivity relationship studies aim to establish a quantitative link between the molecular structure of a compound and its chemical reactivity. nih.govnih.gov For this compound, this involves using computational descriptors to predict its reactivity in various chemical transformations.

These studies often involve:

Descriptor-Based Models: Various electronic and structural descriptors derived from computational chemistry can be correlated with experimentally observed reactivity. For instance, the strength of electron-donating or electron-withdrawing groups attached to the this compound ring can be quantified computationally and related to reaction rates. rsc.org

Predicting Reaction Outcomes: By analyzing the properties of the reactants and possible intermediates, computational models can help predict the likely products of a reaction. fung-group.org

Applications of Machine Learning and AI in Chemical Prediction (e.g., reaction outcomes, synthetic routes)

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid and accurate predictions of chemical properties and reaction outcomes. ijsea.commi-6.co.jp

For this compound, these technologies can be applied to:

Future Directions in 2 Thiazolidinamine Chemical Research

Development of Novel Synthetic Methodologies

While traditional methods for synthesizing the 2-aminothiazolidine core exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. The emphasis is shifting towards methodologies that offer high yields, atom economy, and environmental compatibility.

One promising avenue is the expansion of one-pot, multi-component reactions . These reactions, which allow for the construction of complex molecules from simple starting materials in a single step, are highly efficient. For instance, a one-pot, two-step procedure has been reported for the synthesis of thiazolidin-2-imines, which share a core structure with 2-thiazolidinamine, using primary amines, aldehydes, terminal alkynes, and isothiocyanate derivatives. Future work could adapt these multi-component strategies to directly synthesize a wider range of substituted this compound derivatives with high modularity.

Catalysis will continue to play a central role. Copper-catalyzed one-pot syntheses of related thiazolidin-2-imines have demonstrated good to excellent yields, highlighting the potential for metal catalysis in forming the thiazolidine (B150603) ring. scielo.org.za Future investigations could explore other transition metal catalysts (e.g., palladium, ruthenium, gold) to facilitate novel cyclization or functionalization reactions. The development of cooperative catalytic systems, potentially combining a metal catalyst with an organocatalyst like a secondary amine, could unlock new reaction pathways for constructing the this compound scaffold. organic-chemistry.org

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Conventional synthesis methods often rely on volatile and hazardous organic solvents. researchgate.netresearchgate.net A significant future direction is the use of environmentally benign reaction media. Deep eutectic solvents (DESs), for example, have been successfully used as both solvents and catalysts in the synthesis of thiazolidinedione derivatives, achieving yields from 21% to over 90%. researchgate.netresearchgate.netnih.gov Research into applying DESs and other green solvents like water or supercritical fluids to the synthesis of this compound is a logical and important next step. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages | Future Research Focus |

| Multi-Component Reactions | Single-step synthesis from multiple starting materials. | High efficiency, modularity, reduced waste. | Designing new MCRs for diverse this compound derivatives. |

| Metal Catalysis | Use of transition metals (e.g., Cu, Pd, Ru) to facilitate reactions. | High yields, control over regioselectivity and stereoselectivity. | Exploring novel metal catalysts and cooperative catalytic systems. |

| Green Synthesis | Utilization of environmentally friendly solvents and catalysts. | Reduced environmental impact, increased safety. | Application of deep eutectic solvents (DESs) and aqueous media. researchgate.netresearchgate.netnih.govresearchgate.net |

Advanced Spectroscopic Characterization Techniques

Thorough characterization is fundamental to understanding the structure, purity, and properties of newly synthesized compounds. While standard techniques like FT-IR, 1D NMR (¹H and ¹³C), and mass spectrometry are routinely used, future research will benefit from the application of more advanced and specialized spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of structural elucidation. Beyond simple 1D spectra, the application of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be crucial for unambiguously assigning the complex structures of novel this compound derivatives. These techniques provide detailed information about proton-proton and proton-carbon connectivities, which is invaluable for confirming regiochemistry and stereochemistry in new synthetic products.

Mass Spectrometry (MS) is another area ripe for advancement. High-resolution mass spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analysis, will be essential for confirming the elemental composition of new derivatives with high accuracy. nih.gov The use of tandem mass spectrometry (MS/MS) can provide valuable structural information through controlled fragmentation of the parent ion, helping to piece together the molecular structure.

X-ray crystallography offers the most definitive structural information by providing a three-dimensional map of the molecule in the solid state. st-andrews.ac.uknih.gov Obtaining single-crystal X-ray structures for key this compound intermediates and final products will be a critical goal. nih.gov This technique is unparalleled for confirming the precise arrangement of atoms, including stereochemistry, and for studying intermolecular interactions like hydrogen bonding in the crystal lattice. nih.govmdpi.com

Finally, vibrational spectroscopy , including FT-IR and FT-Raman, will continue to be important for identifying functional groups. scielo.org.zamdpi.comresearchgate.net Future work could involve coupling experimental vibrational spectra with theoretical calculations (e.g., DFT) to achieve more precise assignments of vibrational modes, leading to a deeper understanding of the molecule's electronic structure and bonding. scielo.org.zaresearchgate.net

| Technique | Information Provided | Future Application Focus |

| 2D NMR (COSY, HSQC, HMBC) | Detailed proton-proton and proton-carbon connectivities. | Unambiguous structural assignment of complex derivatives; determination of regiochemistry and stereochemistry. |

| High-Resolution MS (HRMS) | Precise mass and elemental composition. | Confirmation of molecular formulas for novel compounds. nih.gov |

| X-Ray Crystallography | 3D molecular structure, stereochemistry, intermolecular interactions. | Definitive structural proof for key intermediates and products; studying solid-state packing. st-andrews.ac.uknih.govnih.govmdpi.com |

| Computational Vibrational Spectroscopy | Assignment of FT-IR/Raman bands to specific molecular motions. | Deeper understanding of bonding and electronic structure by correlating experimental and theoretical spectra. mdpi.comresearchgate.net |

Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding

The synergy between computational chemistry and experimental work is a powerful paradigm for advancing chemical research. In the context of this compound, this integration can provide profound insights into reaction mechanisms, molecular properties, and the rational design of new derivatives.

Density Functional Theory (DFT) calculations are a versatile tool for investigating the electronic structure and properties of molecules. researchgate.net Future studies will increasingly use DFT to:

Predict Molecular Geometries: Optimize the 3D structure of this compound derivatives, providing data that can be compared with experimental results from X-ray crystallography.

Analyze Electronic Properties: Calculate the energies of Frontier Molecular Orbitals (HOMO-LUMO), which are crucial for understanding chemical reactivity. researchgate.net A small HOMO-LUMO energy gap, for instance, suggests high chemical reactivity. researchgate.net

Simulate Spectroscopic Data: Predict vibrational frequencies (IR/Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra. scielo.org.zaresearchgate.net

Beyond static properties, computational chemistry is essential for elucidating reaction mechanisms . By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates. Semi-empirical methods (like PM3) and higher-level DFT calculations can be used to determine activation barriers for different reaction pathways. nih.gov This approach has been used to study the regioselectivity of reactions involving 2-amino-2-thiazolines, corroborating experimental findings and explaining why certain products are favored. nih.gov Applying these methods to the synthesis and reactions of this compound will enable a more predictive and rational approach to developing new synthetic methodologies.

Molecular dynamics (MD) simulations, although often used in biological contexts, also have applications in chemical research. nih.gov They can be used to study the conformational dynamics of flexible this compound derivatives and their interactions with solvents or other molecules in a dynamic environment, providing insights that are not accessible from static calculations alone.

| Computational Method | Application | Insight Gained |

| Density Functional Theory (DFT) | Geometry optimization, HOMO-LUMO analysis, spectroscopic prediction. | Understanding of molecular structure, reactivity, and interpretation of experimental spectra. scielo.org.zaresearchgate.net |

| Transition State Calculation | Mapping reaction pathways and calculating activation energies. | Elucidation of reaction mechanisms, prediction of product regioselectivity and stereoselectivity. nih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion over time. | Understanding conformational flexibility and intermolecular interactions in a dynamic system. nih.gov |

Exploration of this compound in Materials Science and Catalysis (Non-Biological)

The unique structural features of this compound—a heterocyclic ring containing both nitrogen and sulfur atoms and a reactive amino group—make it an attractive building block for non-biological applications in materials science and catalysis.

In polymer science , the amino group of this compound provides a handle for incorporating the thiazolidine ring into polymer backbones or as a pendant group. Research on the related compound, 2-aminothiazole (B372263), has shown that it can undergo chemical oxidative polymerization to produce poly(2-aminothiazole), a material with interesting electronic and thermal properties. nih.gov Future research could explore the polymerization of this compound or its derivatives to create novel polymers. These polymers could possess unique properties due to the presence of the sulfur- and nitrogen-containing heterocycle, potentially finding applications as specialty plastics, coatings, or functional materials. Additionally, the thiazolidine moiety could be attached to existing polymer backbones, such as poly[N-(2-hydroxypropyl)methacrylamide], to introduce reactive sites for further functionalization. researchgate.net

In the field of catalysis , the nitrogen and sulfur atoms in the this compound ring are potential coordination sites for metal ions. This suggests that this compound derivatives could serve as novel ligands in coordination chemistry and homogeneous catalysis. researchgate.net By synthesizing chiral derivatives of this compound, it may be possible to develop new chiral ligands for asymmetric catalysis, a critical area in modern organic synthesis. The combination of a hard nitrogen donor and a soft sulfur donor could lead to unique reactivity and selectivity when coordinated to a metal center.

Furthermore, the basic amino group could allow this compound to function as an organocatalyst . Secondary amines are known to catalyze reactions through the formation of iminium or enamine intermediates. organic-chemistry.org Investigating the potential of this compound and its N-substituted derivatives to catalyze fundamental organic transformations represents a compelling direction for future research.

| Application Area | Potential Role of this compound | Research Objective |

| Polymer Science | As a monomer or a functional pendant group. | Synthesis of novel polymers with unique thermal or electronic properties; creating functionalized polymer scaffolds. researchgate.netnih.gov |

| Coordination Chemistry | As a bidentate (N,S) or monodentate (N) ligand for metal ions. | Development of new metal complexes with interesting structural and electronic properties. researchgate.net |

| Homogeneous Catalysis | As a ligand to modify the reactivity and selectivity of metal catalysts. | Creation of novel catalysts for organic synthesis, including potential for asymmetric catalysis with chiral derivatives. |

| Organocatalysis | As a basic catalyst, potentially operating via iminium or enamine pathways. | Exploring the catalytic activity of this compound derivatives in metal-free reactions. organic-chemistry.org |

Q & A

Basic: What are the established synthetic methodologies for 2-Thiazolidinamine, and how do reaction conditions influence yield and purity?

Answer:

this compound derivatives are typically synthesized via cyclocondensation reactions between thiols, aldehydes/ketones, and amines. For example, the Hantzsch thiazole synthesis employs β-keto esters, thiourea, and haloketones under refluxing ethanol to form the thiazolidine ring . Modifications include using microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% . Solvent choice (e.g., ethanol vs. DMF) and catalyst (e.g., acetic acid vs. Lewis acids) critically affect regioselectivity and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate enantiopure forms .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound derivatives across studies?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values varying by >50% between studies) often stem from:

- Experimental design : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacterial strains) or assay protocols (e.g., broth microdilution vs. agar diffusion) .

- Compound stability : Hydrolysis of the thiazolidine ring under acidic/alkaline conditions may reduce efficacy; stability studies via HPLC or NMR under physiological pH (7.4) are essential .